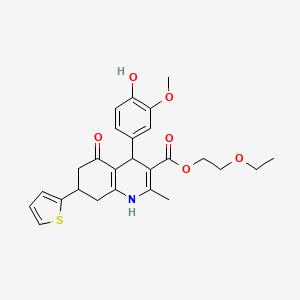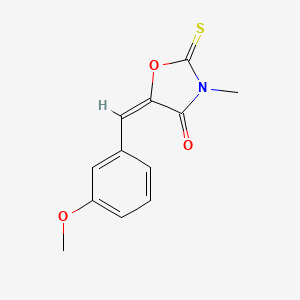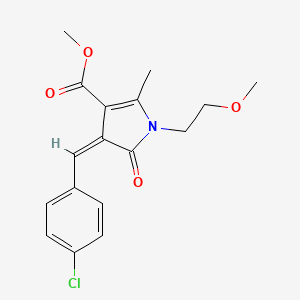![molecular formula C21H16Cl2N3O2S2+ B11637904 5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium](/img/structure/B11637904.png)
5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of benzenesulfonyl and dichlorophenyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl and dichlorophenyl groups are then introduced through substitution reactions, often using reagents such as benzenesulfonyl chloride and 2,4-dichloroaniline .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring and the substituent groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-1,3,4-THIADIAZOLE
- 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-1,2,4-TRIAZOLE
Uniqueness: The unique combination of the thiadiazole ring with benzenesulfonyl and dichlorophenyl groups distinguishes 2-[(BENZENESULFONYL)METHYL]-5-[(2,4-DICHLOROPHENYL)AMINO]-3-PHENYL-1,2,4-THIADIAZOL-2-IUM from similar compounds.
Properties
Molecular Formula |
C21H16Cl2N3O2S2+ |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2,4-dichlorophenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine |
InChI |
InChI=1S/C21H15Cl2N3O2S2/c22-16-11-12-19(18(23)13-16)24-21-25-20(15-7-3-1-4-8-15)26(29-21)14-30(27,28)17-9-5-2-6-10-17/h1-13H,14H2/p+1 |
InChI Key |
JJUVISRHOYFYJC-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](SC(=N2)NC3=C(C=C(C=C3)Cl)Cl)CS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-butylsulfanyl-13-methyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11637844.png)

![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637853.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637857.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637863.png)

![3-(3-Bromophenyl)-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637872.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B11637874.png)
![ethyl 5-methoxy-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate](/img/structure/B11637879.png)
![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)

![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11637896.png)

![N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11637914.png)
